Comparative Utility in ASK1 Inhibitor Synthesis: Defined Structural Role vs. 2-Unsubstituted or 2-Ethyl Analogs
In the patented synthesis of apoptosis signal-regulating kinase 1 (ASK1) inhibitors, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (designated Intermediate 1J) is specifically utilized as a key building block, whereas the analogous compounds 7-chloropyrazolo[1,5-a]pyrimidin-5-amine (Intermediate 1E, 2-H), 7-chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine (Intermediate 1O), and 7-chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine (Intermediate 1S) are employed to generate distinct inhibitor series with differing substitution at the 2-position of the pyrazolo[1,5-a]pyrimidine core [1]. While direct comparative yields for the amide coupling step with terephthalic acid monomethylester chloride are not disclosed, the explicit differentiation of these intermediates in the patent claims and synthetic examples underscores that the 2-methyl group is a non-interchangeable structural feature required for a specific subset of the claimed ASK1 inhibitors [1].
| Evidence Dimension | Structural requirement for specific ASK1 inhibitor series |
|---|---|
| Target Compound Data | 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1J); 2-methyl substitution |
| Comparator Or Baseline | 7-chloropyrazolo[1,5-a]pyrimidin-5-amine (1E, 2-H), 7-chloro-2-ethyl- (1O), 7-chloro-2-cyclopropyl- (1S) analogs |
| Quantified Difference | Qualitative: Specificity in patent claims; 2-methyl group required for a defined subset of final ASK1 inhibitors |
| Conditions | Synthetic intermediate for preparing N-(pyrazolo[1,5-a]pyrimidin-5-yl)amides as ASK1 inhibitors |
Why This Matters
For procurement, this defines the precise chemical structure needed to access a specific, patented chemical space for ASK1 inhibitors; substituting a close analog will result in an off-target molecule.
- [1] Chang, E., Mcneill, M. H., Duong, T., Vassar, A., Hirano, T., & Terao, Y. (2013). U.S. Patent No. US8461163B2. Washington, DC: U.S. Patent and Trademark Office. View Source
